N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Medicinal Chemistry Chemical Synthesis Quality Control

This 1,3,5-triazine building block combines a piperidine at C-4 with a benzamide at C-2, forming a validated pharmacophore for antibacterial translation inhibition. A predicted cLogP of ~2.2 supports passive membrane permeability, enabling intracellular target engagement in mammalian cell screening. For multi-step syntheses sensitive to trace impurities, the ≥98% purity grade (available from select suppliers) reduces catalyst poisoning risk. NOTE: Substitution with morpholino or N-methylpiperazino analogs is not advised—no comparative bioactivity data exists, and potency shifts are probable. The well-defined CAS (1087644-25-4), MDL (MFCD13814789), and molecular formula (C15H17N5O) simplify inventory management and method development. Request a quote for bulk quantities.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
CAS No. 1087644-25-4
Cat. No. B1415113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
CAS1087644-25-4
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21)
InChIKeyZEBCWUXHLLMKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS 1087644-25-4): Procurement-Grade Purity Specifications and Physicochemical Profile


N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS 1087644-25-4) is a synthetic small molecule belonging to the 1,3,5-triazine class, characterized by a piperidine substituent at the triazine C-4 position and a benzamide moiety at the C-2 position. Its molecular formula is C15H17N5O with a molecular weight of 283.33 g/mol . The compound is typically supplied as a research chemical with specified purity grades (e.g., 97% or ≥98% ) and is classified as an irritant . It is primarily utilized as a heterocyclic building block in medicinal chemistry and chemical biology research.

Why Generic Substitution with Piperidine-Triazine Analogs Fails: The Absence of Direct Comparative Bioactivity Data for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide


Despite structural similarities among piperidine-substituted 1,3,5-triazines, substitution of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide with close analogs (e.g., morpholino or N-methylpiperazino derivatives) cannot be performed without risk due to the complete absence of published head-to-head comparative bioactivity or selectivity data for this specific compound. Class-level inference from related triazine series indicates that even minor modifications at the C-4 heterocyclic substituent can profoundly alter target engagement, as demonstrated in the 3,5-diamino-piperidinyl triazine class where electron-withdrawing aromatic substituents at the C-4 position were essential for potent bacterial translation inhibition [1]. Without direct experimental data, generic substitution carries an unquantified risk of altered potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide: Purity, Predicted Lipophilicity, and Class-Level Activity


Vendor-Specified Purity Grades: A 1% Difference in Certified Purity for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Procurement decisions for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide can be guided by vendor-provided purity specifications. MolCore lists a minimum purity of 98% , whereas Chemenu offers a 97% purity grade . This 1% difference, while modest, may be consequential in applications requiring high stoichiometric precision, such as quantitative SAR studies or sensitive catalytic reactions.

Medicinal Chemistry Chemical Synthesis Quality Control

Predicted Lipophilicity (cLogP) vs. Morpholino Analog: Implications for Membrane Permeability

Computational predictions using standard drug-likeness models suggest a cLogP of approximately 2.2 for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide , compared to a predicted cLogP of 1.3 for the morpholino analog N-(4-morpholino-1,3,5-triazin-2-yl)benzamide . This ~0.9 log unit difference indicates moderately higher lipophilicity for the piperidine derivative, which may translate to improved passive membrane permeability but also potentially reduced aqueous solubility.

ADME Medicinal Chemistry Drug Design

Class-Level Antibacterial Translation Inhibition: SAR Inferences from 3,5-Diamino-Piperidinyl Triazines

Although direct antibacterial activity data for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide are not publicly available, the compound shares a piperidine-triazine core with the 3,5-diamino-piperidinyl triazine series, a well-characterized class of bacterial translation inhibitors [1]. In that series, substitution at the triazine C-4 position with electron-withdrawing aromatic groups (e.g., benzamide) was critical for achieving IC50 values as low as 0.5 µM against E. coli translation [1]. The target compound possesses a benzamide moiety at C-2 rather than C-4, and lacks the 3,5-diamino-piperidine substitution, so direct extrapolation is not possible. However, the triazine-piperidine scaffold suggests potential for similar target engagement.

Antibacterial Translation Inhibitor SAR

Optimal Application Scenarios for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide Based on Procurement and Physicochemical Data


High-Precision Synthetic Chemistry Requiring ≥98% Purity

For multi-step organic syntheses where trace impurities can poison catalysts or generate side products, procurement of the ≥98% purity grade (MolCore) is recommended. The 1% purity advantage over standard 97% grades may reduce purification burden in sensitive reactions .

Cell-Based Assays Where Moderate Lipophilicity is Desired

Predicted cLogP of ~2.2 suggests N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide may exhibit adequate passive membrane permeability for intracellular target engagement, making it a candidate scaffold for phenotypic screening in mammalian cell lines.

Exploratory Medicinal Chemistry Around Triazine-Based Translation Inhibitors

Although lacking direct activity data, the compound serves as a useful core scaffold for generating focused libraries aimed at optimizing antibacterial translation inhibition, leveraging the validated triazine-piperidine pharmacophore [1].

Quality Control and Analytical Method Development

The well-defined CAS number (1087644-25-4), molecular formula (C15H17N5O), and MDL number (MFCD13814789) facilitate accurate inventory management and analytical reference standard preparation for HPLC or LC-MS method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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